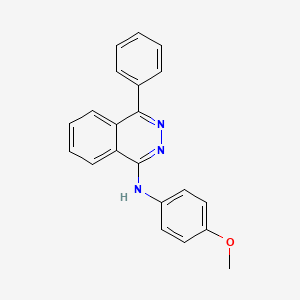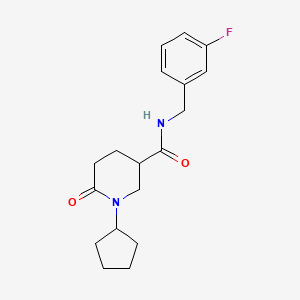![molecular formula C16H22N2O4 B5122296 N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BVEE and is a member of the family of vinyl ether compounds. BVEE has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of BVEE is not well understood, but it is believed to involve the formation of a covalent bond with a target molecule. BVEE contains a vinyl ether group, which is highly reactive and can undergo addition reactions with various nucleophiles. This reactivity makes BVEE a potential candidate for the development of covalent inhibitors, which can selectively target specific enzymes or proteins.
Biochemical and Physiological Effects:
BVEE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BVEE can inhibit the activity of several enzymes, including proteases and kinases. BVEE has also been shown to have anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. In vivo studies have demonstrated that BVEE can reduce the severity of inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BVEE has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it can be purified through recrystallization. BVEE is also stable under normal laboratory conditions and can be stored for extended periods. However, BVEE has some limitations for laboratory experiments. It is highly reactive and can undergo addition reactions with various nucleophiles, which can complicate its use in certain experiments.
Direcciones Futuras
For the study of BVEE include the development of covalent inhibitors and the synthesis of BVEE-based polymers for various applications.
Métodos De Síntesis
The synthesis of BVEE involves the reaction of 4-butoxyaniline with 2-chloroethyl vinyl ether in the presence of a base. This reaction results in the formation of BVEE, which can be purified through recrystallization. Other methods of synthesis have also been reported, including the use of different amines and vinyl ethers.
Aplicaciones Científicas De Investigación
BVEE has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BVEE is in the field of polymer chemistry. BVEE can be used as a monomer in the synthesis of vinyl ether polymers, which have unique properties such as high reactivity, low toxicity, and good solubility. These properties make vinyl ether polymers suitable for various applications, including drug delivery, tissue engineering, and coatings.
Propiedades
IUPAC Name |
N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-5-11-22-14-8-6-13(7-9-14)18-16(20)15(19)17-10-12-21-4-2/h4,6-9H,2-3,5,10-12H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXZLWLXGHTZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)

